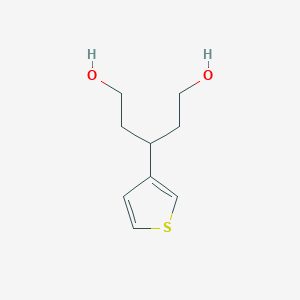

3-(3-Thienyl)pentane-1,5-diol

Overview

Description

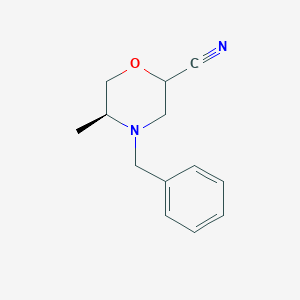

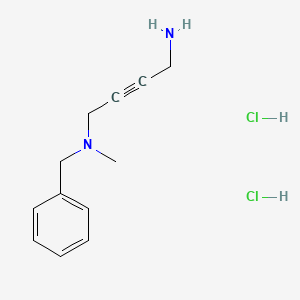

“3-(3-Thienyl)pentane-1,5-diol” is a chemical compound with the molecular formula C9H14O2S . It is a derivative of pentane-1,5-diol, which is a type of diol, a class of organic compounds that contain two hydroxyl groups .

Molecular Structure Analysis

The molecular structure of “3-(3-Thienyl)pentane-1,5-diol” consists of a thiophene ring attached to a pentane chain with two hydroxyl groups . The exact 3D structure may need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Dermatological Applications

3-(3-Thienyl)pentane-1,5-diol and its derivatives, such as pentane-1,5-diol, have shown promise in dermatological applications. Pentane-1,5-diol, in particular, has been identified as safe and more effective than several other diols with respect to drug delivery-enhancing potency, pharmaceutical and cosmetic properties, antimicrobial spectrum, and toxicity. Formal clinical trials have verified its efficacy and safety in topical pharmaceutical products, making it an attractive substance for use in pharmaceutical formulations for topical administration (Jacobsson Sundberg & Faergemann, 2008).

Optical Recording Storage

The compound has also found applications in the field of optical recording storage. A novel unsymmetrical photochromic diarylethene compound bearing a dithiol-pentane unit exhibited remarkable photochromism and clear fluorescent switches both in solution and in PMMA film. Using this compound as a recording medium and a linearly polarized 650 nm laser diode for recording and readout, polarization multiplexed image recording can be achieved. This demonstrates potential use as a polarization multiplexing holographic recording medium (Wang et al., 2011).

Antifungal Activities

Research into the fungicidal activities of compounds containing the 1,3-diol moiety, including 3-(3-Thienyl)pentane-1,5-diol derivatives, has shown that these compounds possess biological activities that could be harnessed for antifungal applications. Their in vitro antifungal activities were measured against several fungal species, highlighting their potential as antifungal agents (Jiao et al., 2012).

Antimicrobial Therapy

The antimicrobial effects of diols, including 3-(3-Thienyl)pentane-1,5-diol derivatives, are increasingly important due to multi-resistance to antibiotic therapy. Pentane-1,5-diol has shown high antimicrobial activities against bacteria, fungi, and viruses, making it an interesting compound for topical antimicrobial therapy in humans. Its mechanism of action likely involves dehydration of bacterial cells, which may be difficult for bacteria to develop resistance against (Faergemann et al., 2005).

Future Directions

The future directions for research on “3-(3-Thienyl)pentane-1,5-diol” could include further exploration of its synthesis, reactivity, and potential applications. Given the interest in thiophene derivatives , it’s possible that this compound could have interesting properties that could be useful in areas such as medicinal chemistry or materials science.

properties

IUPAC Name |

3-thiophen-3-ylpentane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2S/c10-4-1-8(2-5-11)9-3-6-12-7-9/h3,6-8,10-11H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDNDNKBRXHBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305143 | |

| Record name | 1,5-Pentanediol, 3-(3-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Thienyl)pentane-1,5-diol | |

CAS RN |

1447964-64-8 | |

| Record name | 1,5-Pentanediol, 3-(3-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447964-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Pentanediol, 3-(3-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1404836.png)

![Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1404842.png)

![2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1404843.png)

![[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1404845.png)

![{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide](/img/structure/B1404848.png)

![6-Oxaspiro[4.5]dec-9-ylamine hydrochloride](/img/structure/B1404850.png)